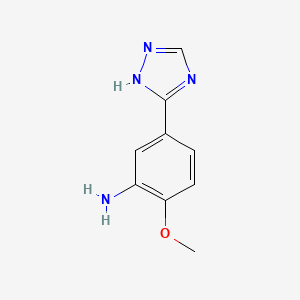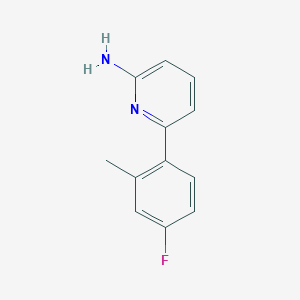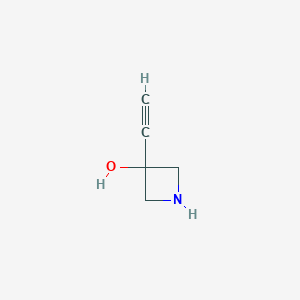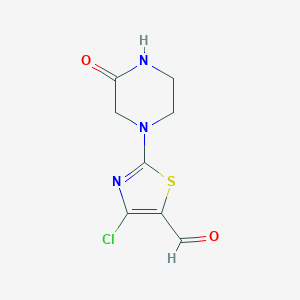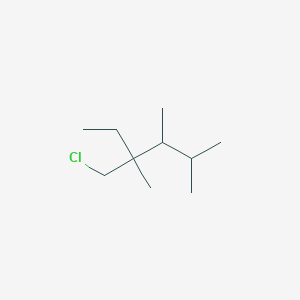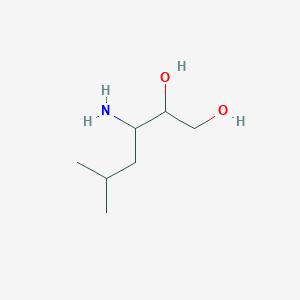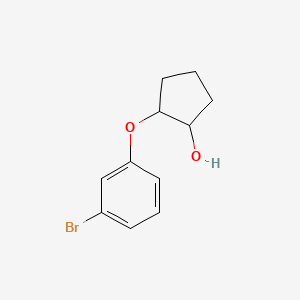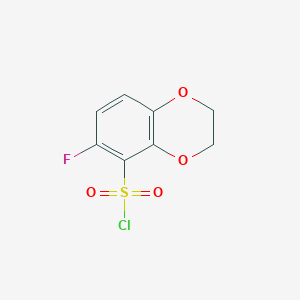
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride: is an organic compound with the molecular formula C8H6ClFO4S. This compound is part of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring. The presence of a sulfonyl chloride group and a fluorine atom makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed:
Amines, Alcohols, and Thiols: Resulting from nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis.
Applications De Recherche Scientifique
Chemistry: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a sulfonyl chloride group. Its fluorine atom can enhance the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The fluorine atom can also participate in interactions that enhance the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxan-6-sulfonyl chloride
Uniqueness: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C8H6ClFO4S |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
6-fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClFO4S/c9-15(11,12)8-5(10)1-2-6-7(8)14-4-3-13-6/h1-2H,3-4H2 |
Clé InChI |
IIECOLBFKUULSH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


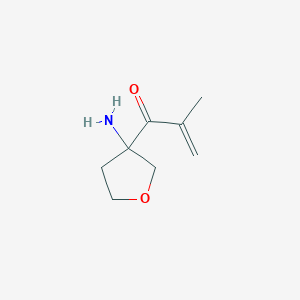
![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)

![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
